3-(Azidomethyl)-1,2,4-oxadiazole
Overview
Description
3-(Azidomethyl)-1,2,4-oxadiazole is a compound belonging to the class of organic azides Organic azides are known for their high reactivity and versatility in various chemical reactions The structure of this compound consists of an oxadiazole ring substituted with an azidomethyl group
Preparation Methods
The synthesis of 3-(Azidomethyl)-1,2,4-oxadiazole typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halomethyl-1,2,4-oxadiazole reacts with sodium azide to form the azidomethyl derivative. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, given the potentially explosive nature of azides .
Chemical Reactions Analysis
3-(Azidomethyl)-1,2,4-oxadiazole undergoes a variety of chemical reactions due to the presence of the azide group. Some notable reactions include:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various functionalized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cycloaddition reaction with alkynes yields triazoles, while reduction yields amines.
Scientific Research Applications
3-(Azidomethyl)-1,2,4-oxadiazole has several applications in scientific research:
Material Sciences: It is used as a cross-linking agent in the synthesis of polymers and thermosets.
Pharmaceuticals: The compound serves as a precursor for the synthesis of various bioactive molecules.
Bioconjugation: The azide group can be used for bioconjugation reactions, allowing the attachment of biomolecules to surfaces or other molecules through click chemistry.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-1,2,4-oxadiazole largely depends on the specific application. In material sciences, the azide group releases nitrogen gas upon activation, forming a highly reactive nitrene intermediate. This nitrene can insert into C-H bonds or form cross-links between polymer chains .
In biological applications, the azide group can be used to label biomolecules through click chemistry. The resulting triazole linkage is stable and biocompatible, making it useful for various bioconjugation applications .
Comparison with Similar Compounds
3-(Azidomethyl)-1,2,4-oxadiazole can be compared with other azidomethyl-substituted heterocycles such as:
3-(Azidomethyl)-1,2,3-triazole: Similar in reactivity but forms different heterocyclic structures upon cycloaddition reactions.
3-(Azidomethyl)-1,2,5-oxadiazole: Another azidomethyl-substituted oxadiazole with slightly different electronic properties and reactivity.
3-(Azidomethyl)-1,3,4-oxadiazole: Differing in the position of nitrogen atoms in the ring, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific ring structure and the position of the azidomethyl group, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
3-(azidomethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O/c4-8-6-1-3-5-2-9-7-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZJXTXGPOOPNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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